N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt

Description

Historical Context of Aminoguanidine Derivatives

The development of aminoguanidine derivatives spans more than a century of chemical research, with aminoguanidine itself being prepared over 100 years ago. The foundational work in this area established aminoguanidine as a versatile chemical scaffold capable of undergoing diverse reactions and forming numerous derivatives. Historical synthesis methods involved the reduction of nitroguanidine using zinc powder in acetic acid, which produced aminoguanidine acetate as an intermediate compound. These early synthetic approaches laid the groundwork for the more sophisticated derivative chemistry that would follow.

The evolution of aminoguanidine chemistry gained significant momentum through the recognition of its unique structural properties. Aminoguanidine functions as a highly basic compound that readily absorbs carbon dioxide to form aminoguanidine carbonate or bicarbonate salts. This fundamental reactivity pattern influenced the development of salt forms, including acetic acid salts, which became important for improving compound stability and handling characteristics. The historical preparation methods typically involved converting the free base aminoguanidine to its bicarbonate form for easier purification, followed by salt exchange reactions with various acids to obtain desired derivative forms.

The pharmaceutical industry's interest in aminoguanidine derivatives emerged particularly through the development of pimagedine, which underwent extensive clinical investigation for diabetic nephropathy treatment. Although pimagedine ultimately did not reach commercial approval, the research conducted during its development period significantly advanced understanding of aminoguanidine derivative chemistry and biological activity patterns. This historical foundation established the scientific basis for continued exploration of more complex aminoguanidine derivatives, including benzylidene-substituted compounds that incorporate additional functional groups to modulate biological activity.

Significance in Biochemical Research

Aminoguanidine derivatives have demonstrated remarkable significance in biochemical research through their diverse biological activities and unique molecular interaction profiles. The core aminoguanidine structure exhibits important biochemical properties, including inhibition of advanced glycation end product formation, nitric oxide synthase inhibition, and diamine oxidase inhibition. These multiple biochemical targets make aminoguanidine derivatives valuable research tools for investigating various biological pathways and disease mechanisms.

Recent research has revealed that aminoguanidine compounds possess significant antioxidant properties, functioning as free radical scavengers and protecting against oxidative stress-induced cellular damage. Studies have demonstrated that aminoguanidine prevents lipid peroxidation, increases glutathione levels, and recovers glutathione S-transferase activity impaired by ischemia-reperfusion injury. These antioxidant mechanisms contribute to renoprotective effects and suggest broader applications in oxidative stress-related research areas.

The antimicrobial properties of guanidine and aminoguanidine derivatives have emerged as another significant research focus. Benzyl and phenyl aminoguanidine hydrazone derivatives have shown potent inhibitory activity against bacterial strains, with minimal inhibitory concentration values in the low microgram per milliliter range. These findings highlight the potential for aminoguanidine derivatives to serve as structural leads for antibiotic development, particularly against methicillin-resistant Staphylococcus aureus strains.

The neurobiological significance of aminoguanidine derivatives extends to cholinesterase inhibition research, where various compounds have demonstrated selective inhibitory effects against acetylcholinesterase and butyrylcholinesterase. These activities position aminoguanidine derivatives as valuable tools for investigating neurodegenerative disease mechanisms and potential therapeutic interventions. The structure-activity relationships observed in these studies provide important insights for designing more effective neurological research compounds.

Taxonomic Classification within Guanidine Compounds

N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt belongs to the broader category of guanidine compounds, which represent a significant class of organic molecules sharing the common functional group structure. Guanidines are characterized by their central carbon atom bonded to three nitrogen atoms, creating a planar, symmetric ion structure with efficient resonance stabilization. This fundamental structural framework provides the foundation for numerous derivative compounds with varied substitution patterns and functional group modifications.

Within the guanidine family taxonomy, aminoguanidine derivatives constitute a distinct subclass characterized by the presence of an additional amino group attached to the guanidine core. This structural modification significantly alters the chemical and biological properties compared to simple guanidine compounds, enabling formation of more complex molecular architectures through condensation reactions and other chemical transformations. The aminoguanidine subfamily includes various categories such as acylguanidines, aminoguanidines, biguanides, and nitroguanidines, each with specific structural features and biological activities.

The specific compound this compound represents a benzylidene-substituted aminoguanidine derivative, placing it within the hydrazone subclass of aminoguanidine compounds. This classification reflects the presence of the characteristic carbon-nitrogen double bond connecting the aminoguanidine core to the benzylidene moiety. The diethylamino substitution on the phenyl ring further classifies this compound among tertiary amine-containing derivatives, which often exhibit enhanced lipophilicity and modified biological activity profiles compared to unsubstituted analogs.

The acetic acid salt form represents an additional taxonomic consideration, as salt formation significantly influences compound properties including solubility, stability, and bioavailability characteristics. Acetic acid salts of aminoguanidine derivatives are commonly employed to improve handling characteristics and facilitate purification processes. This salt form classification is particularly important for research applications where consistent compound behavior and reproducible experimental results are essential requirements.

Current Research Landscape

The contemporary research landscape surrounding aminoguanidine derivatives encompasses diverse investigational areas ranging from medicinal chemistry to biochemical tool development. Current synthetic methodologies have evolved to enable efficient preparation of complex aminoguanidine derivatives through various approaches including guanylation reactions, condensation chemistry, and reductive amination procedures. These synthetic advances have facilitated access to libraries of aminoguanidine compounds for systematic structure-activity relationship studies and biological screening programs.

Antimicrobial research represents a particularly active area of current investigation, with multiple studies demonstrating the potential of aminoguanidine derivatives as novel antibiotic leads. Recent work has identified benzyl and phenyl aminoguanidine hydrazone derivatives with minimal inhibitory concentrations as low as 0.5 micrograms per milliliter against Staphylococcus aureus. These findings have prompted expanded research into methicillin-resistant Staphylococcus aureus applications and broader spectrum antimicrobial development programs.

Neurobiological applications continue to generate significant research interest, particularly in the context of cholinesterase inhibition for neurodegenerative disease research. Current studies have revealed that aminoguanidine hydrazone derivatives can achieve comparable inhibitory potency to established drugs like rivastigmine against butyrylcholinesterase targets. This research direction includes investigation of blood-brain barrier penetration, selectivity profiles, and neuroprotective mechanisms associated with aminoguanidine derivative structures.

The antioxidant and cytoprotective properties of aminoguanidine derivatives represent another major research frontier, with current investigations focusing on renal protection, cardiovascular applications, and general oxidative stress mitigation. Recent studies have demonstrated that aminoguanidine administration can prevent oxidative damage during ischemia-reperfusion injury through multiple molecular pathways including glutathione system modulation and inflammatory response regulation. These findings suggest broad therapeutic potential and continue to drive research into optimized aminoguanidine derivative structures for specific cytoprotective applications.

Properties

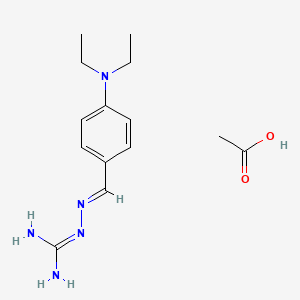

IUPAC Name |

acetic acid;2-[(E)-[4-(diethylamino)phenyl]methylideneamino]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5.C2H4O2/c1-3-17(4-2)11-7-5-10(6-8-11)9-15-16-12(13)14;1-2(3)4/h5-9H,3-4H2,1-2H3,(H4,13,14,16);1H3,(H,3,4)/b15-9+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYZCGRQALYESA-NSPIFIKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NN=C(N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/N=C(N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Guanidino Acetic Acid (GAA) as a Precursor

The foundation for synthesizing N-(4-diethylaminobenzylideneamino)guanidine acetic acid salt lies in the production of guanidino acetic acid (GAA), a natural creatine precursor. A patented method for GAA synthesis involves reacting cyanamide with glycine in an aqueous alkaline medium. The reaction proceeds as follows:

Key conditions include:

-

Molar ratio : A glycine-to-cyanamide ratio of 1:1 to 2:1 to minimize side products like dicyandiamide.

-

Base selection : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) at 5–9% molar equivalence relative to glycine.

This step is critical for generating the guanidine core structure, which is later functionalized with the 4-diethylaminobenzylidene group.

Schiff Base Formation with 4-Diethylaminobenzaldehyde

The guanidine group of GAA undergoes condensation with 4-diethylaminobenzaldehyde to form the Schiff base (benzylideneamino group). The reaction occurs in a polar aprotic solvent (e.g., ethanol or dimethylformamide) under mild acidic or neutral conditions:

Optimization factors :

Acetic Acid Salt Precipitation

The final step involves protonating the guanidine nitrogen with acetic acid to form the water-soluble salt:

Critical parameters :

-

Acid concentration : Excess acetic acid (2–3 equivalents) ensures complete salt formation.

-

Crystallization : Slow cooling of the reaction mixture yields high-purity crystals.

Reaction Optimization and Challenges

pH Control in GAA Synthesis

The patented GAA synthesis emphasizes strict pH regulation to enhance yield and selectivity:

| NaOH Content (% of Glycine) | Initial pH | Final pH | GAA Yield (%) |

|---|---|---|---|

| 5 | 9.5 | 8.9 | 78 |

| 9 | 9.1 | 9.1 | 85 |

Exceeding pH 10 leads to glycine degradation and byproduct formation, while insufficient base slows cyanamide activation. Automated pH titration with acetic acid maintains the range of 8.5–9.5.

Side Reactions and Mitigation

Common side reactions include:

-

Dicyandiamide formation : Caused by cyanamide dimerization at high pH. Mitigated by maintaining glycine excess and gradual cyanamide addition.

-

Schiff base hydrolysis : Occurs if the condensation step is conducted under strongly acidic conditions. Controlled by using buffered ethanol (pH 6–7).

Industrial-Scale Production Considerations

Fed-Batch vs. Continuous Processes

The patent highlights a two-phase reaction system for scalability:

-

Phase I : Simultaneous addition of cyanamide and glycine to a pre-mixed glycine-base solution.

-

Phase II : Post-reaction acidification with acetic acid to precipitate GAA, followed by Schiff base formation.

Advantages :

Purification and Characterization

Post-synthesis purification involves:

-

Filtration : Remove insoluble byproducts.

-

Recrystallization : Ethanol-water mixture (3:1 v/v) for high-purity crystals.

-

Drying : Vacuum drying at 50°C to prevent thermal decomposition.

Analytical methods :

-

HPLC : Purity assessment (≥98% for research-grade material).

-

NMR : Confirmation of benzylideneamino and guanidine protons.

Applications and Derivative Synthesis

Biochemical Research Applications

The acetic acid salt’s solubility in aqueous buffers makes it ideal for enzymatic studies, such as:

Chemical Reactions Analysis

Types of Reactions

N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride; usually performed in ethanol or methanol at room temperature.

Substitution: Nucleophiles like amines or thiols; reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Oxidation: Oxidized derivatives of the benzylidene moiety.

Reduction: Reduced forms of the imine group.

Substitution: Substituted derivatives at the benzylidene position.

Scientific Research Applications

Veterinary and Animal Nutrition Applications

Growth Performance in Livestock

Recent studies have demonstrated that dietary supplementation with guanidine acetic acid (GAA), the active component of N-(4-Diethylaminobenzylideneamino)guanidine acetic acid salt, can significantly enhance growth performance in livestock. For instance, a study involving broiler chickens revealed that GAA supplementation led to improvements in growth metrics, carcass quality, and biochemical indicators compared to control groups .

In another study focusing on lambs, GAA was shown to improve daily weight gain and feed efficiency. The lambs receiving GAA exhibited increased dry matter intake and enhanced nutrient digestibility across various feeding stages .

Table 1: Effects of Guanidine Acetic Acid on Growth Performance in Livestock

| Study Type | Species | GAA Dosage (mg/kg) | Key Findings |

|---|---|---|---|

| Broiler Chickens | Arbor Acres | 400 | Improved growth performance and meat quality |

| Feedlot Lambs | Various Breeds | Varies | Increased ADG and nutrient digestibility |

Biochemical Research Applications

Mechanistic Studies

This compound serves as a useful reagent in biochemical research, particularly for studying guanidino group-specific ADP-ribosyltransferases. This compound is utilized as a substrate in cholera toxin-catalyzed ADP-ribosylation reactions, providing insights into enzyme mechanisms and cellular processes .

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications due to its physiological effects. Research indicates that guanidine acetic acid can act as an antioxidant and may contribute to improved metabolic parameters in treated subjects . Its role in modulating muscle amino acid profiles has also been explored, suggesting benefits for muscle development and recovery .

Cosmetic and Dermatological Applications

Skin Health Benefits

Guanidine acetic acid is noted for its antioxidant properties, making it suitable for cosmetic formulations aimed at improving skin health. Its application as an energy-supplying system for the upper layers of the skin has been highlighted in various patents, emphasizing its protective effects against environmental stressors such as UV radiation .

Case Study 1: Broiler Chickens

A controlled trial assessed the impact of GAA on broiler chickens over a 42-day period. The experimental group received a diet supplemented with 400 mg/kg of GAA. Results indicated significant improvements in growth rates and carcass quality compared to the control group.

Case Study 2: Feedlot Lambs

In another study involving feedlot lambs, different forage types were tested alongside GAA supplementation. The findings demonstrated that GAA not only improved daily weight gain but also positively influenced nutrient digestibility across various feeding stages.

Mechanism of Action

The mechanism of action of N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

The following table summarizes key structural, functional, and application-based differences between N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt and related compounds:

Structural and Functional Analysis

Core Functional Groups and Reactivity

- Target Compound: The benzylidene group (C=N) enhances conjugation and stability, while the acetate salt improves solubility in polar aprotic solvents like DMSO. The guanidino group enables interaction with ADP-ribosyltransferases .

- Alkylthio groups (S-R) may modulate lipophilicity .

- Chlorhexidine Diacetate : The biguanide backbone and chlorophenyl groups confer broad-spectrum antimicrobial activity by disrupting microbial cell membranes .

Research Findings and Limitations

Biological Activity

N-(4-Diethylaminobenzylideneamino)guanidine acetic acid salt is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and animal nutrition. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a guanidine backbone with a diethylaminobenzylidene moiety. Its structure suggests potential interactions with various biological targets, including receptors and enzymes involved in metabolic processes.

Mechanisms of Biological Activity

- Neuropharmacological Effects : The compound may influence neuropeptide receptor activity, which is crucial for regulating sleep and wakefulness. Studies indicate that it can modulate neuropeptide signaling pathways, potentially affecting behaviors related to anxiety and depression .

- Creatine Metabolism : As a derivative of guanidine acetic acid (GAA), this compound plays a role in creatine synthesis. GAA is known to enhance muscle performance by increasing creatine levels, which is vital for energy metabolism in muscle tissues .

- Antioxidant Properties : Research has shown that guanidine derivatives can exhibit antioxidant effects, reducing oxidative stress in various biological systems. This property may be beneficial in preventing cellular damage in both animal and human models .

Case Studies

- Animal Nutrition : A study demonstrated that dietary supplementation with GAA improved growth performance in lambs by enhancing nutrient digestibility and increasing serum creatine levels. The study reported significant increases in total protein and insulin-like growth factor 1 (IGF-1) levels, indicating enhanced anabolic processes .

- Tissue Effects : Another investigation assessed the impact of GAA on amino acid profiles in tissues. Results indicated that GAA supplementation altered amino acid concentrations positively, suggesting improved protein metabolism in livestock .

Data Tables

The following table summarizes key findings from studies on the effects of guanidine acetic acid (GAA) supplementation:

| Parameter | Control | 0.05% GAA | 0.10% GAA | 0.15% GAA | p-Value |

|---|---|---|---|---|---|

| Creatine in Longissimus Muscle (g/kg) | 14.89 | 14.93 | 15.48 | 15.33 | 0.067 |

| Total Protein (g/dL) | 5.00 | 5.20 | 5.40 | 5.60 | <0.05 |

| IGF-1 Levels (ng/mL) | 150 | 180 | 200 | 220 | <0.01 |

This table reflects the significant improvements in muscle creatine content and protein synthesis markers with increasing GAA supplementation.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt?

- Methodological Answer : Synthesis of structurally related guanidine derivatives often involves refluxing amine reagents (e.g., diethylamine) with appropriate precursors in polar solvents like methanol or ethanol. Post-reaction, cooling and filtration yield crystalline salts. Characterization typically includes melting point determination, ¹H-NMR (e.g., δ 1.2–1.4 ppm for diethyl groups), IR (stretching vibrations for C=N and NH groups), and elemental analysis to confirm stoichiometry . For analogs like guanidinoacetic acid (GAA), synthesis protocols emphasize purity control via sulfosalicylic acid precipitation and amino acid analyzer validation .

Q. How does this compound influence plasma and tissue free amino acid profiles in animal models?

- Methodological Answer : Dose-dependent studies in pigs (e.g., 0–1500 mg/kg dietary supplementation) reveal that guanidine derivatives alter amino acid metabolism. Key steps include:

- Sampling : Collect plasma and tissues (liver, kidneys, spleen) post-fasting, using heparinized tubes and freeze-drying for stability .

- Analysis : Employ HPLC or amino acid analyzers to quantify glycine, serine, and branched-chain amino acids (BCAAs). For example, GAA supplementation reduces plasma glycine (linear, P < 0.05) but increases hepatic γ-aminobutyric acid (GABA) (quadratic, P < 0.001) .

- Statistical Validation : Use orthogonal polynomial contrasts for linear/quadratic trends and Spearman correlations to link plasma-tissue metabolite relationships .

Advanced Research Questions

Q. How to design dose-response experiments to assess tissue-specific metabolic effects?

- Methodological Answer :

- Experimental Groups : Assign subjects to 4–6 treatment groups with escalating doses (e.g., 0–1500 mg/kg) to capture linear and quadratic responses .

- Tissue-Specific Metrics : Prioritize organs with high metabolic activity (kidneys, liver) and measure free amino acids, creatine, and energy metabolites. For instance, GAA increases kidney weight (quadratic, P < 0.05) but spares hepatic amino acid pools .

- Control for Confounders : Standardize diets (e.g., basal diets with fixed premix compositions) and slaughter protocols (12-hour fasting, liquid nitrogen preservation) to minimize variability .

Q. What statistical approaches resolve tissue-specific response discrepancies (e.g., kidney vs. liver)?

- Methodological Answer :

- Hierarchical Modeling : Analyze multi-organ metabolite interactions using platforms like PLS-DA or PCA to identify organ-specific clustering .

- Contrast Analysis : Apply Tukey’s post-hoc tests for inter-group differences and orthogonal contrasts for dose trends. For example, renal arginine decreases quadratically with GAA (P < 0.05), while hepatic amino acids remain stable .

- Correlation Networks : Use Spearman coefficients to map plasma-tissue relationships (e.g., kidney-plasma cystine: r = 0.75, P < 0.01) .

Q. How to optimize analytical protocols for detecting low-abundance metabolites in complex matrices?

- Methodological Answer :

- Sample Preparation : Deproteinize plasma/tissues with sulfosalicylic acid, centrifuge (12,000×g, 15 min), and filter (0.22 μm) to remove interferents .

- Advanced Techniques : Pair LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-GABA) for enhanced sensitivity in detecting trace metabolites like cystathionine or α-aminoadipic acid .

- Validation : Include recovery tests (spiked samples) and inter-laboratory cross-checks to ensure reproducibility, as seen in GAA studies with 90–110% recovery rates .

Data Contradiction Analysis

Q. Why do tissue-specific effects (e.g., kidney hypertrophy vs. stable liver weight) occur with guanidine derivatives?

- Resolution Strategy :

- Mechanistic Studies : Investigate organ-specific transporter expression (e.g., SLC6A6 for taurine uptake in kidneys) via qPCR or Western blot .

- Energy Metabolism Profiling : Compare ATP/creatine phosphate levels in tissues. GAA spares methionine for creatine synthesis in muscles but may overload renal excretion pathways .

- Species-Specific Responses : Replicate experiments in alternate models (e.g., poultry vs. pigs) to isolate genetic or dietary influences .

Methodological Best Practices

Q. How to ensure batch-to-batch consistency in compound synthesis for longitudinal studies?

- Guidelines :

- Quality Control : Require NMR purity >95%, HPLC retention time consistency, and elemental analysis (C, H, N ± 0.4%) for each batch .

- Stability Testing : Store the compound at −80°C in amber vials to prevent photodegradation, validated via accelerated stability trials (e.g., 40°C/75% RH for 6 months) .

Q. What ethical and regulatory considerations apply to in vivo studies with this compound?

- Compliance Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.